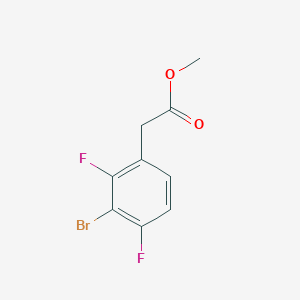

Methyl 3-bromo-2,4-difluorophenylacetate

Description

Properties

IUPAC Name |

methyl 2-(3-bromo-2,4-difluorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-7(13)4-5-2-3-6(11)8(10)9(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOVYSVUVWWJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=C(C=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

- Starting Material: Phenylacetate derivative with existing fluorine substituents at 2 and 4 positions.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a radical initiator.

- Conditions: Controlled temperature (0–25°C) to ensure regioselectivity and prevent over-bromination.

Research Findings:

- A patent discloses a method for preparing tetrafluorobenzeneacetic acids via nucleophilic substitution on bromopentafluorobenzene, which can be adapted for phenyl derivatives with fluorine substituents.

- The process emphasizes the use of cuprous salts and strong bases under nitrogen atmosphere to facilitate selective substitution.

Sequential Halogenation and Esterification

This approach involves halogenating a phenylacetic acid precursor followed by esterification:

Procedure:

Research Data:

- A synthesis pathway for methyl 4-bromo-2-fluorobenzoate involves initial preparation of 4-bromo-2-fluorobenzoic acid, followed by esterification with methyl alcohol.

- The esterification step typically proceeds with high yield and minimal side reactions under reflux conditions.

Metal-Catalyzed Cross-Coupling Reactions

A more sophisticated method employs transition-metal catalysis, such as palladium or copper catalysis, to couple halogenated aromatic compounds with methyl acetate derivatives.

Process:

Research Insights:

- A patent describes the use of copper iodide and cuprous salts in facilitating the coupling of bromofluorobenzenes with malonate derivatives, leading to phenylacetate compounds.

- These methods offer high regioselectivity and functional group tolerance, suitable for complex substitution patterns.

Preparation via Nucleophilic Substitution on Pentafluorobenzene

An alternative method involves nucleophilic aromatic substitution on pentafluorobenzene derivatives:

Procedure:

Research Data:

- A patent describes the synthesis of tetrafluorobenzeneacetic acids via nucleophilic substitution with diethyl ester intermediates, followed by hydrolysis and decarboxylation.

Data Table: Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Halogenation | Phenylacetate derivatives | NBS, Br2 | 0–25°C, radical initiators | Simple, high regioselectivity | Over-bromination risk |

| Sequential Halogenation & Esterification | Halogenated phenylacetic acid | Methyl alcohol, sulfuric acid | Reflux | High yield, straightforward | Multiple steps |

| Metal-Catalyzed Cross-Coupling | Halogenated fluorobenzene | Methyl acetate derivatives | Pd or Cu catalysis | High regioselectivity | Requires expensive catalysts |

| Nucleophilic Substitution | Pentafluorobenzene | Malonate, copper catalysts | Elevated temperature | Suitable for multiple substitutions | Longer reaction times |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2,4-difluorophenylacetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

Nucleophilic Substitution: Substituted phenylacetates with various functional groups replacing the bromine atom.

Reduction: Methyl 3-bromo-2,4-difluorophenylmethanol.

Oxidation: 3-bromo-2,4-difluorophenylacetic acid.

Scientific Research Applications

Methyl 3-bromo-2,4-difluorophenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: It serves as a precursor for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-bromo-2,4-difluorophenylacetate depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors through various binding interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecule, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogous Compounds

*Calculated based on formula.

Substituent Effects and Reactivity

- Halogen Position and Quantity: The target compound’s 3-bromo and 2,4-difluoro substituents create a highly electronegative aromatic system, likely enhancing electrophilic substitution resistance compared to mono-halogenated analogs like methyl 3-bromo-2-fluorophenylacetate .

Ester Group Influence :

- Methyl esters (e.g., target compound and ) typically exhibit higher volatility and lower hydrolytic stability compared to ethyl esters (e.g., ), which may affect their suitability as synthetic intermediates.

Q & A

Q. Basic

- NMR Spectroscopy : , , and NMR confirm substituent positions and ester functionality. For example, NMR distinguishes between 2- and 4-fluoro environments .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (, ~265.0 g/mol) and fragmentation patterns .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) or GC with flame ionization detects impurities <1% .

How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. The electron-withdrawing nature of fluorine meta-directs electrophilic attacks, enhancing regioselectivity .

- Fluorine : Reduces electron density at the 2- and 4-positions, stabilizing transition states in nucleophilic aromatic substitutions. Steric hindrance from fluorine may slow reactions at adjacent sites .

Example : In Pd-catalyzed couplings, the 3-bromo site reacts preferentially over fluorinated positions due to lower activation energy .

What strategies can mitigate competing side reactions during the synthesis of this compound, particularly regarding halogen displacement?

Q. Advanced

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during fluorination to prevent undesired substitutions .

- Order of Halogenation : Introduce fluorine first, as bromination under electrophilic conditions is less likely to disrupt existing C-F bonds .

- Catalyst Selection : Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress β-hydride elimination in coupling steps .

What are the common applications of this compound in pharmaceutical research, and how does its structure contribute to these uses?

Q. Basic

- Drug Intermediate : Serves as a precursor for kinase inhibitors or antiviral agents, where fluorine enhances metabolic stability and bromine enables further derivatization .

- Structure-Activity Relationship (SAR) : The 2,4-difluoro motif mimics bioactive conformations in target proteins, while the ester group aids in prodrug design .

How can computational chemistry aid in predicting the physicochemical properties or reaction pathways of this compound?

Q. Advanced

- DFT Calculations : Predict regioselectivity in cross-coupling reactions by analyzing Fukui indices or frontier molecular orbitals .

- Molecular Dynamics : Simulate solubility in solvents (e.g., logP ~2.5) or binding affinities to biological targets .

- Software Tools : Gaussian or Schrödinger Suite for energy minimization and transition-state modeling .

What are the challenges in achieving regioselective functionalization of the phenyl ring in this compound, and how can they be addressed?

Q. Advanced

- Competing Reactivity : Fluorine’s strong electron-withdrawing effect can deactivate the ring, requiring harsh conditions for further substitutions.

Solutions :

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

- Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves ester products from halogenated byproducts .

- Recrystallization : Use ethanol/water mixtures for high-purity crystals (>98% by HPLC) .

- Distillation : For large-scale preparations, fractional distillation under reduced pressure minimizes thermal decomposition .

Comparative Analysis of Structural Analogs

| Compound Name | Substituents | Key Differences in Reactivity/Bioactivity | Reference |

|---|---|---|---|

| Methyl 4-bromo-3-(trifluoromethyl)phenylacetate | 4-Br, 3-CF₃ | Higher lipophilicity (logP ~3.1); enhanced enzyme inhibition | |

| Methyl 2-bromo-4-chlorophenylacetate | 2-Br, 4-Cl | Reduced metabolic stability due to Cl | |

| 3-Bromo-2,4-difluorobenzoic acid | Carboxylic acid instead of ester | Higher acidity (pKa ~2.5); limited cell permeability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.